![molecular formula C11H9ClN2S B2959710 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine CAS No. 213747-65-0](/img/structure/B2959710.png)
2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine
Overview
Description
2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine: is a chemical compound with the molecular formula C11H9ClN2S and a molecular weight of 236.72 g/mol . This compound is characterized by a pyrimidine ring substituted with a chloro group at the 2-position and a (4-methylphenyl)sulfanyl group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrimidines.
Oxidation Reactions: The (4-methylphenyl)sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products:
- Substituted pyrimidines with various functional groups depending on the nucleophile used.
- Sulfoxides or sulfones from the oxidation of the (4-methylphenyl)sulfanyl group.
Scientific Research Applications
Chemistry: 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine largely depends on its specific application and the target molecule it interacts with. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the derivative and its intended use .
Comparison with Similar Compounds
2-Chloro-4-[(4-methylphenyl)sulfonyl]pyrimidine: This compound has a sulfonyl group instead of a sulfanyl group, which may result in different chemical reactivity and biological activity.
4-Chloro-2-[(4-methylphenyl)sulfanyl]pyrimidine: The position of the chloro and sulfanyl groups is reversed, which can affect the compound’s properties and applications.
Uniqueness: 2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and serve as a versatile intermediate makes it valuable in scientific research and industrial applications .
Properties
IUPAC Name |
2-chloro-4-(4-methylphenyl)sulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-10-6-7-13-11(12)14-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJUNIRXYPMKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-(Methanesulfonamidomethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2959627.png)
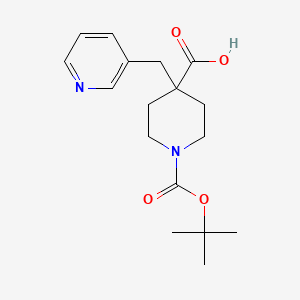
![3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine](/img/structure/B2959631.png)
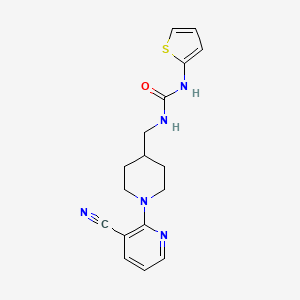

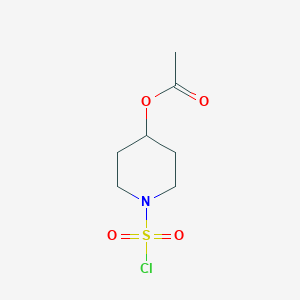
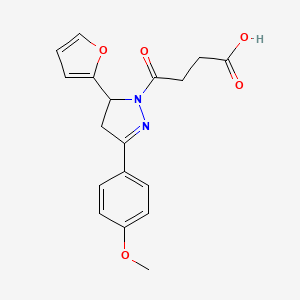
![N-(4-ACETYLPHENYL)-2-{[2-(PIPERIDIN-1-YL)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2959644.png)
![2-(4-ethoxyphenyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2959645.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2959646.png)
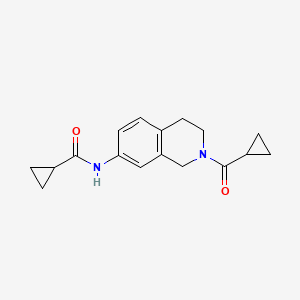
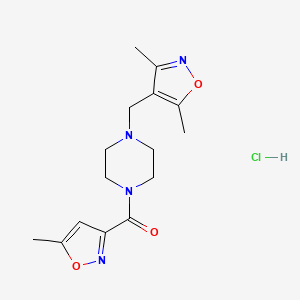
![1-[(4-fluorophenyl)methyl]-2-oxo-N-(2,4,6-trimethylphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2959649.png)
![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)
